2-Chloro-4H-1-benzopyran-4-one
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Overview
Description
2-Chloro-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with phosphorus oxychloride (POCl3) under reflux conditions. This reaction leads to the formation of the chromenone ring with the chlorine atom at the 2-position .
Industrial Production Methods: Industrial production of 2-chloro-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The chromenone ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted chromenones.
- Oxidation reactions produce quinones or other oxidized derivatives.
- Reduction reactions result in alcohols or other reduced derivatives .
Scientific Research Applications
2-Chloro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-4H-chromen-4-one involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
Signal Transduction Pathways: It can modulate signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.
Molecular Targets: Specific molecular targets include DNA, RNA, and proteins involved in disease pathways
Comparison with Similar Compounds
2-Chloro-4H-chromen-4-one can be compared with other chromenone derivatives:
Chroman-4-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Methyl-4H-chromen-4-one: The presence of a methyl group instead of chlorine alters its chemical properties and applications.
4H-Chromen-4-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents
Biological Activity
2-Chloro-4H-1-benzopyran-4-one, also known as 2-chloro-4H-chromen-4-one, is a heterocyclic compound belonging to the benzopyran family. Its unique structure, characterized by a fused benzene and pyran ring system with a chlorine substituent at position 2 and a carbonyl group at position 4, provides it with diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
Research has indicated that this compound exhibits several significant pharmacological activities:
- Anti-inflammatory Activity : The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies suggest that it may act on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Antipyretic and Analgesic Effects : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound has demonstrated the ability to reduce fever and alleviate pain, indicating its potential use in pain management therapies .
- Antiallergic Properties : Preliminary studies suggest that it may inhibit histamine release from mast cells, which is crucial in allergic reactions .
The mechanisms by which this compound exerts its effects involve interactions with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could interact with receptors that mediate pain and inflammation.
- Cell Signaling Pathways : Research indicates potential modulation of signaling pathways related to inflammation and immune responses.
Study on Anti-inflammatory Effects
A study conducted by researchers evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in edema and inflammatory markers when administered at varying doses compared to control groups. This suggests its potential as a safer alternative to traditional NSAIDs with fewer side effects .
Analgesic Activity Assessment
In another study, the analgesic properties were assessed using the formalin test in rats. Results showed that the compound significantly reduced pain responses in both phases of the formalin test, indicating its effectiveness as an analgesic agent .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-4H-chromen-4-one | Similar benzopyran core | Known for anti-inflammatory effects |
Coumarin derivatives | Benzopyran backbone; varied substituents | Diverse pharmacological effects |
Flavonoid derivatives | Polyphenolic structure | Antioxidant and anti-inflammatory |
This table illustrates how this compound compares with other compounds in terms of structure and biological activity.
Future Directions
Ongoing research is essential to fully elucidate the pharmacological potential of this compound. Future studies should focus on:
- Clinical Trials : Conducting human clinical trials to assess safety and efficacy.
- Mechanistic Studies : Investigating detailed mechanisms of action at the molecular level.
- Synthetic Modifications : Exploring structural modifications to enhance potency and reduce side effects.
Properties
CAS No. |
64964-79-0 |
---|---|
Molecular Formula |
C9H5ClO2 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chlorochromen-4-one |
InChI |
InChI=1S/C9H5ClO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H |
InChI Key |
ZLABYUFWVJDRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)Cl |
Origin of Product |
United States |
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